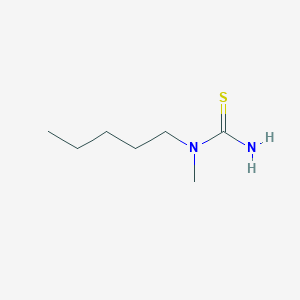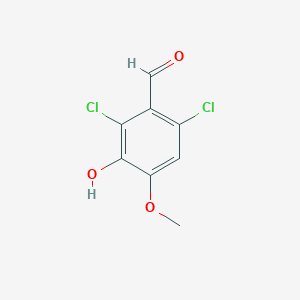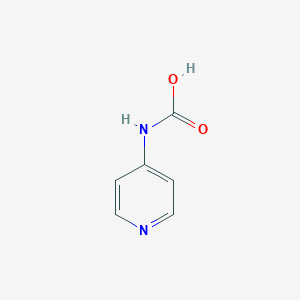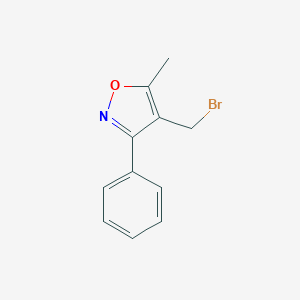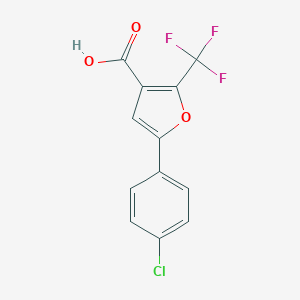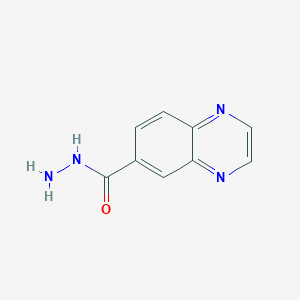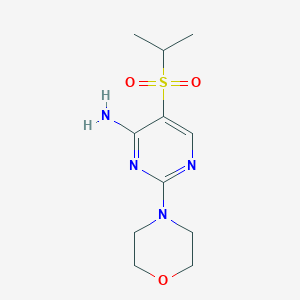
2-Hexanone, 4-hydroxy-5-methyl-, (4R)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexanone, 4-hydroxy-5-methyl-, (4R)-(9CI) is a chemical compound that belongs to the class of ketones. It is commonly known as R-4-Hydroxy-2-hexanone and is used in various scientific research applications.
作用機序
The mechanism of action of 2-Hexanone, 4-hydroxy-5-methyl-, (2-Hexanone, 4-hydroxy-5-methyl-, (4R)-(9CI))-(9CI) is not well understood. However, it is believed to interact with various enzymes and receptors in the body, leading to various biochemical and physiological effects.
生化学的および生理学的効果
2-Hexanone, 4-hydroxy-5-methyl-, (2-Hexanone, 4-hydroxy-5-methyl-, (4R)-(9CI))-(9CI) has various biochemical and physiological effects. It has been shown to exhibit antibacterial and antifungal activity. It also exhibits insecticidal activity and is used as a pesticide. Additionally, it has been shown to exhibit anti-inflammatory and analgesic activity.
実験室実験の利点と制限
One of the advantages of using 2-Hexanone, 4-hydroxy-5-methyl-, (2-Hexanone, 4-hydroxy-5-methyl-, (4R)-(9CI))-(9CI) in lab experiments is its high purity and enantiomeric purity. This ensures reproducibility and accuracy of the results obtained. However, one of the limitations of using this compound is its high cost.
将来の方向性
There are various future directions for the use of 2-Hexanone, 4-hydroxy-5-methyl-, (2-Hexanone, 4-hydroxy-5-methyl-, (4R)-(9CI))-(9CI) in scientific research. One of the future directions is the development of new synthetic methods for the production of this compound. Additionally, there is a need for further research to understand the mechanism of action of this compound and its potential use in the development of new drugs and agrochemicals.
Conclusion:
2-Hexanone, 4-hydroxy-5-methyl-, (2-Hexanone, 4-hydroxy-5-methyl-, (4R)-(9CI))-(9CI) is a chemical compound that has various scientific research applications. It is commonly used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. The compound exhibits various biochemical and physiological effects, including antibacterial and antifungal activity, insecticidal activity, and anti-inflammatory and analgesic activity. The compound has advantages and limitations for lab experiments, and there are various future directions for its use in scientific research.
合成法
The synthesis of 2-Hexanone, 4-hydroxy-5-methyl-, (2-Hexanone, 4-hydroxy-5-methyl-, (4R)-(9CI))-(9CI) can be achieved through various methods. One of the commonly used methods is the enzymatic resolution of racemic 4-hydroxy-2-hexanone using lipases. The enantiomerically pure R-4-hydroxy-2-hexanone is obtained through this method, which is used in various scientific research applications.
科学的研究の応用
2-Hexanone, 4-hydroxy-5-methyl-, (2-Hexanone, 4-hydroxy-5-methyl-, (4R)-(9CI))-(9CI) is used in various scientific research applications. It is commonly used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a flavoring agent in the food industry. Additionally, it is used as a starting material for the synthesis of various chiral auxiliaries and ligands.
特性
CAS番号 |
181185-40-0 |
|---|---|
製品名 |
2-Hexanone, 4-hydroxy-5-methyl-, (4R)-(9CI) |
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC名 |
(4R)-4-hydroxy-5-methylhexan-2-one |
InChI |
InChI=1S/C7H14O2/c1-5(2)7(9)4-6(3)8/h5,7,9H,4H2,1-3H3/t7-/m1/s1 |
InChIキー |
BXQODTBLKZARFD-SSDOTTSWSA-N |
異性体SMILES |
CC(C)[C@@H](CC(=O)C)O |
SMILES |
CC(C)C(CC(=O)C)O |
正規SMILES |
CC(C)C(CC(=O)C)O |
同義語 |
2-Hexanone, 4-hydroxy-5-methyl-, (4R)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B64171.png)
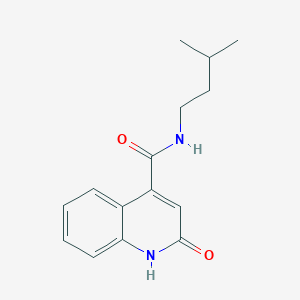
![4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B64175.png)
![3-[3-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine](/img/structure/B64177.png)
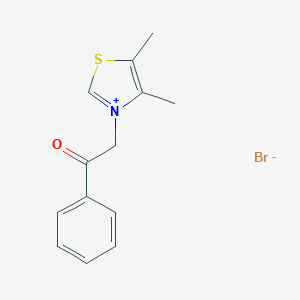
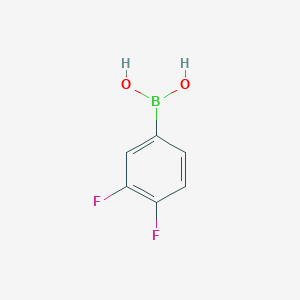
![3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B64184.png)
